3-Bromo-1H-indazol-4-amine
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Overview
Description
Enantioselective Synthesis Analysis
The synthesis of 3-arylquinazolin-4(3H)-ones, which are structurally related to 3-Bromo-1H-indazol-4-amine, has been achieved through an atroposelective bromination process catalyzed by a tertiary amine-containing β-turn peptide. This method provides high levels of enantioinduction across a broad substrate scope. The process involves the formation of stereoisomerically stable monobromides, which can be further transformed while retaining stereochemical information through reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination .
Molecular Structure Analysis
The molecular structure and the peptide-substrate complex of the catalyst used in the synthesis of 3-arylquinazolin-4(3H)-ones were explored using X-ray crystallography and 2D-NOESY experiments. Density functional theory calculations were also employed to study the rotational barriers of quinazolinone about the chiral anilide axis, which is relevant to understanding the high enantioselectivities observed in the synthesis process .
Chemical Reactions Analysis
The synthesis of 3-Bromo-1H-indazol-4-amine may involve similar chemical reactions to those described in the synthesis of related compounds. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis could provide insights into potential reactions involving brominated compounds and amines . Additionally, the palladium-catalyzed tandem reaction of o-aminophenols, bromoalkynes, and isocyanides to give 4-amine-benzo[b][1,4]oxazepines suggests a possible route involving migratory insertion of isocyanides into a vinyl-palladium intermediate, which could be analogous to reactions involving 3-Bromo-1H-indazol-4-amine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-Bromo-1H-indazol-4-amine are not directly reported, the properties of structurally related compounds can provide some insights. For example, the synthesis of fully substituted 1H-1,2,4-triazol-3-amines without the need for metals, ligands, or oxidants indicates that similar compounds can be synthesized under mild and environmentally friendly conditions. The fluorescence and aggregation-induced emission (AIE) properties of these triazol-3-amines suggest potential applications in organic chemistry, medicinal chemistry, and optical materials, which may also be relevant for the study of 3-Bromo-1H-indazol-4-amine .
Antimicrobial Activities Analysis
The antimicrobial activities of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been characterized, indicating that brominated compounds can exhibit significant biological activity. These compounds were synthesized by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines and were screened against various bacterial and fungal strains. This suggests that 3-Bromo-1H-indazol-4-amine could also possess antimicrobial properties, which could be explored in further studies .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The utility of "3-Bromo-1H-indazol-4-amine" in the synthesis of diverse heterocyclic compounds has been highlighted through various methodologies. For example, the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions has been employed for the synthesis of 3-aryl-1H-indazol-5-amine derivatives from 3-bromo-indazol-5-amine, showcasing the compound's role in facilitating the construction of complex molecular frameworks with good to excellent yields (Wang et al., 2015).
Palladium-Catalyzed Cyclization
Palladium-catalyzed cyclization techniques have further exemplified the versatility of 3-bromo-1H-indazoles in synthesizing N-heterocycles, such as 1-aryl-1H-indazoles and pyrazoles, by exploiting the compound's reactivity towards amination and cyclization reactions. This method underscores the compound's contribution to expanding the toolkit for N-heterocycle synthesis (Lee & Cho, 2012).
Novel Derivative Formation
Research into the regioselective protection and subsequent amine coupling reactions of indazoles, including 5-bromoindazoles, has led to the generation of novel derivatives, highlighting the compound's utility in producing new chemical entities with potential biological activities (Slade et al., 2009).
Mechanistic Studies and Methodological Innovations
Studies on the synthesis of 1H-indazoles via silver(I)-mediated intramolecular oxidative C–H bond amination have provided insights into the mechanistic aspects of 3-bromo-1H-indazol-4-amine transformations. These findings not only enrich the understanding of reaction mechanisms but also open up new pathways for the efficient synthesis of indazole derivatives (Park et al., 2021).
Applications in Corrosion Inhibition
While not directly related to "3-Bromo-1H-indazol-4-amine," studies on similar structures, such as triazole Schiff bases, have found applications in corrosion inhibition, suggesting the potential for structural analogs of 3-bromo-1H-indazoles in materials science (Chaitra et al., 2015).
Future Directions
Indazole-containing derivatives, including 3-Bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing these compounds with better biological activities . For example, a novel series of 1H-indazol-3-amine scaffold derivatives have been designed and synthesized to develop potent FGFR inhibitors .
properties
IUPAC Name |
3-bromo-2H-indazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVLRQMJKZIPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646252 |
Source
|
Record name | 3-Bromo-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-indazol-4-amine | |
CAS RN |
885521-25-5 |
Source
|
Record name | 3-Bromo-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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